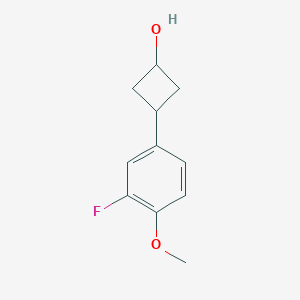
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 1506382-16-6 . It has a molecular weight of 196.22 . The compound is typically stored at a temperature of 4°C and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FO2/c1-14-11-3-2-7 (6-10 (11)12)8-4-9 (13)5-8/h2-3,6,8-9,13H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Fluorophores in Molecular Imaging
Fluorophores, including compounds similar to 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol, are extensively used in molecular imaging, particularly for in vivo cancer diagnosis. Their application leverages relatively inexpensive and portable equipment, facilitating real-time detection of cancerous cells. However, the safety of these compounds for patient administration is a concern due to potential toxicity. A comprehensive review by Alford et al. (2009) evaluated the toxicity of widely used fluorophores, such as Alexa Fluor and Cy dyes, emphasizing the need for careful investigation before clinical use. The review concluded that despite the toxicity concerns, the doses used in molecular imaging are typically much lower than the toxic thresholds reported in literature, suggesting a safe application margin for these compounds in patient diagnostics (Alford et al., 2009).
Cyclobutane-Containing Alkaloids in Drug Discovery
Research on cyclobutane-containing alkaloids, which share structural similarities with this compound, has uncovered a plethora of biologically active compounds. These compounds, isolated from both terrestrial and marine species, have shown a wide range of activities, including antimicrobial, antibacterial, and antitumor effects. Sergeiko et al. (2008) reviewed the structures, synthesis, origins, and biological activities of these alkaloids, highlighting their significant potential as leads for drug discovery. The review also noted the predictive analysis of additional biological activities, pointing towards new possible applications for these compounds in medical and pharmaceutical research (Sergeiko et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8/h2-3,6,8-9,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHNCMSGJVCHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668629.png)
![2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668630.png)
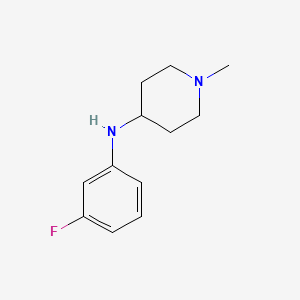
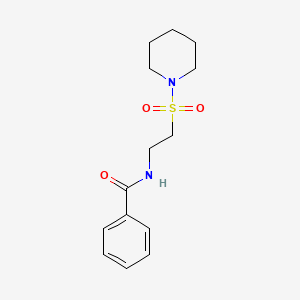
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2668634.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2668635.png)
![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)
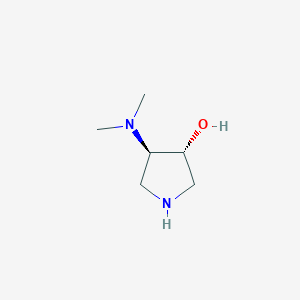
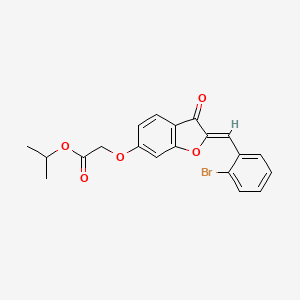
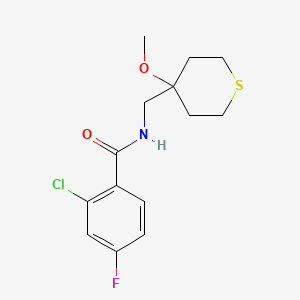
![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)
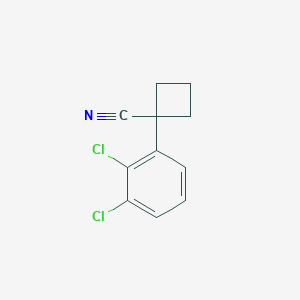
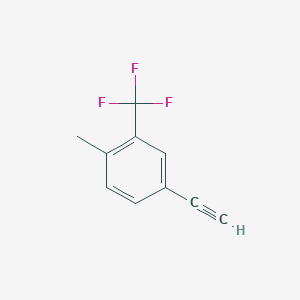
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)